N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide
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Overview
Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Propanamide Group: This step involves the coupling of the oxadiazole intermediate with a propanamide derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would be specific to the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide
- N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)propanamide
Uniqueness
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physical properties.
Biological Activity
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
1. Synthesis and Structural Characteristics
The compound features a complex structure characterized by a pyrrole ring and an oxadiazole moiety. The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors like 1-ethyl-1H-pyrrole-2-carbaldehyde.
2.1 Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and oxadiazole have shown activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
Oxadiazole Derivative A | Staphylococcus aureus | 15.6 |
Pyrrole Derivative B | Escherichia coli | 31.25 |
This compound | TBD | TBD |
The exact MIC values for this compound are yet to be determined in published studies.
2.2 Anticancer Activity
Studies have reported that related compounds exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar oxadiazole and pyrrole structures have demonstrated cytotoxicity in breast and colon cancer models.
Case Study: Antiproliferative Effects
In a study evaluating antiproliferative activity, a series of pyrrole derivatives were tested against human cancer cell lines. The results indicated that certain modifications to the pyrrole structure enhanced cytotoxicity significantly compared to the control.
The biological activity of this compound may involve several mechanisms:
3.1 DNA Gyrase Inhibition
Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, leading to cell death.
3.2 Apoptosis Induction
In cancer cells, these compounds may induce apoptosis through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.
4. Safety and Toxicology
While preliminary studies suggest promising biological activities, comprehensive toxicological assessments are essential to evaluate the safety profile of this compound.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-23-11-5-8-16(23)19-21-18(25-22-19)13-20-17(24)10-9-15-7-4-6-14(2)12-15/h4-8,11-12H,3,9-10,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVMCVFIGSCERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CCC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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